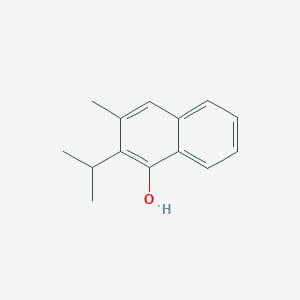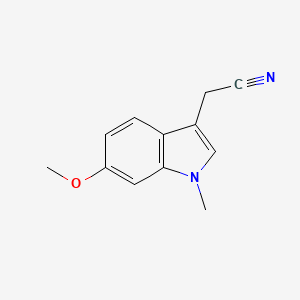
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is substituted with a methoxy group at the 6-position, a methyl group at the 1-position, and an acetonitrile group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include 6-methoxy-1-methylindole and an appropriate nitrile source. The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(6-Hydroxy-1-methyl-1H-indol-3-yl)acetonitrile.
Reduction: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)ethylamine.
Substitution: 2-(6-Methoxy-1-methyl-1H-indol-3-yl)-2-halogenacetonitrile.
Scientific Research Applications
2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole alkaloids.
Medicine: Research into its potential as an anticancer, antiviral, and antimicrobial agent is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is primarily attributed to its ability to interact with various molecular targets. The indole core can bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy and nitrile groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the methoxy and methyl substitutions, resulting in different chemical and biological properties.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Contains an ethylamine group instead of a nitrile group, altering its reactivity and applications.
2-(1H-Indol-3-ylmethylidene)malononitrile: Features a malononitrile group, which significantly changes its chemical behavior.
Uniqueness: The presence of the methoxy and methyl groups in 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile imparts unique electronic and steric effects, enhancing its reactivity and binding properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(6-methoxy-1-methylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-4-3-10(15-2)7-12(11)14/h3-4,7-8H,5H2,1-2H3 |
InChI Key |
LNUOZWIFGAJCAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)OC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


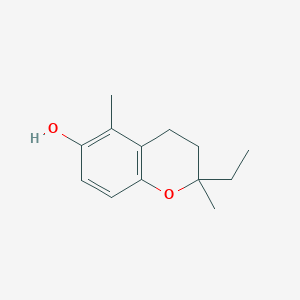

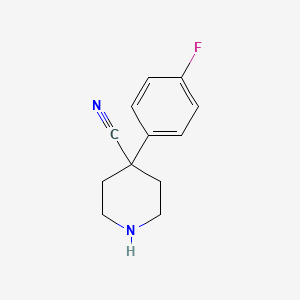

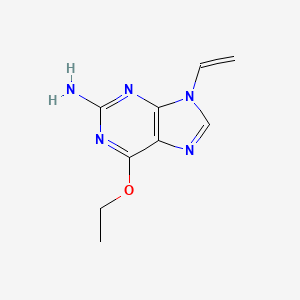
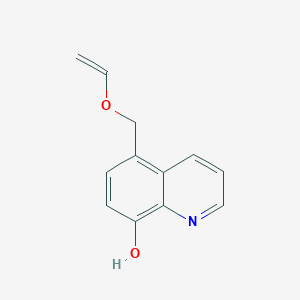
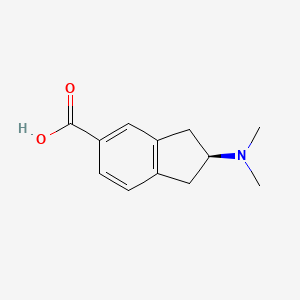
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
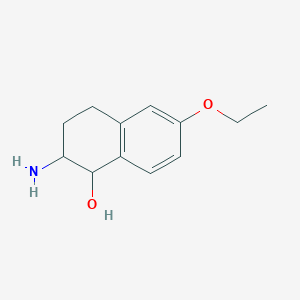
![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
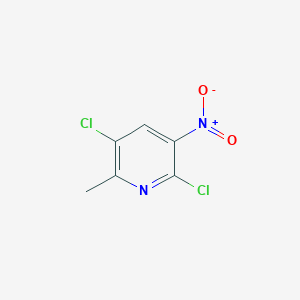
![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
